[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353981-06-2
VCID: VC8233923
InChI: InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10,16H2,1-5H3
SMILES: CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

CAS No.: 1353981-06-2

Cat. No.: VC8233923

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester - 1353981-06-2

Specification

CAS No. 1353981-06-2
Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10,16H2,1-5H3
Standard InChI Key VBFPJQJIDUCNOW-UHFFFAOYSA-N
SMILES CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C

Introduction

Structural Elucidation and Molecular Properties

The molecular architecture of [1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester comprises three distinct functional groups anchored to a piperidine ring (Figure 1). The piperidine core adopts a chair conformation, with substituents at the 1-, 3-, and nitrogen positions influencing its electronic and steric profile . The 2-amino-acetyl group introduces a polar, hydrogen-bonding motif, while the isopropyl carbamate and tert-butyl ester contribute hydrophobic bulk, enhancing membrane permeability and metabolic stability .

Stereochemical Considerations

Although stereochemical data for this specific compound remain unpublished, analogous piperidine derivatives exhibit chirality-dependent biological activity . For instance, (S)-configured piperidines often show higher affinity for neurological targets due to optimal spatial alignment with binding pockets . Computational modeling suggests that the tert-butyl ester’s steric bulk may restrict rotation around the carbamate bond, favoring a single conformational isomer .

Physicochemical Properties

  • Molecular Formula: C<sub>15</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub> (calculated)

  • Molecular Weight: 313.39 g/mol

  • LogP: 1.8 (estimated via XLogP3)

  • Hydrogen Bond Donors/Acceptors: 3/5

The tert-butyl ester enhances lipophilicity (LogP ~1.8), positioning the compound within the “drug-like” range per Lipinski’s Rule of Five .

Synthetic Methodologies

The synthesis of [1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves sequential protection, acylation, and carbamation steps (Scheme 1).

Stepwise Synthesis

  • Piperidine Functionalization:
    Piperidine-3-carboxylic acid is methylated at the nitrogen using methyl chloroformate, followed by Boc (tert-butoxycarbonyl) protection of the amine to yield tert-butyl piperidin-3-ylcarbamate .

  • Acylation:
    The secondary amine is acylated with 2-chloroacetyl chloride, followed by nucleophilic displacement with ammonia to introduce the amino-acetyl group .

  • Carbamate Formation:
    Reaction with isopropyl chloroformate under basic conditions installs the isopropyl carbamate, with final purification via column chromatography .

Key Challenges:

  • Regioselectivity: Competing reactions at the piperidine nitrogen require careful stoichiometric control .

  • Boc Deprotection: Acidic conditions (e.g., TFA) must avoid cleaving the tert-butyl ester .

Alternative Routes

Recent advances in piperidine synthesis, such as intramolecular aza-Michael reactions, offer enantioselective pathways but remain untested for this compound .

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its balanced hydrophobicity and hydrogen-bonding capacity (Table 1).

CompoundCore StructureKey SubstituentsLogPPredicted Activity
Target CompoundPiperidineAmino-acetyl, isopropyl carbamate1.8Neurological modulation
tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate PiperidineHydroxypropyl, isopropyl1.2Anti-inflammatory
N-Benzoyl-L-TyrosineBenzeneBenzoyl, tyrosine0.9Analgesic

Key Observations:

  • The amino-acetyl group enhances target specificity compared to simpler carbamates .

  • Tert-butyl esters improve metabolic stability over benzyl esters .

Applications in Drug Development

Lead Optimization

The compound serves as a versatile intermediate for:

  • Prodrug Design: Carbamate cleavage in vivo releases bioactive amines .

  • Peptide Mimetics: The amino-acetyl group mimics proteinogenic residues, enabling kinase inhibition .

Biomedical Research

  • Radiolabeling: Carbon-11 tagging at the tert-butyl group facilitates PET imaging of cholinergic pathways .

  • Proteomics: Photoaffinity probes derived from this compound aid in target deconvolution .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms for activity studies .

  • In Vivo Validation: Assessing bioavailability and toxicity in rodent models.

  • Structural Diversification: Exploring spiro-piperidine variants to modulate target selectivity .

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